molecular formula C20H17N5OS B286845 3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole

3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole

Cat. No. B286845
M. Wt: 375.4 g/mol
InChI Key: BAHSRXQIIMYORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. It has also been shown to inhibit the activity of certain bacterial and fungal enzymes, which makes it a promising candidate for the development of antibacterial and antifungal drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole have been studied extensively in vitro and in vivo. It has been shown to possess anti-inflammatory, antibacterial, and antifungal properties, and it has also been shown to inhibit the growth of cancer cells. It has been shown to reduce the levels of inflammatory mediators in the body, which makes it a promising candidate for the development of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole in lab experiments is its potential as a multi-functional compound. It possesses anti-inflammatory, antibacterial, antifungal, and anticancer properties, which makes it a versatile compound for various applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on 3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole. One of the most promising directions is the development of this compound as a drug for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is the development of this compound as a drug for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment drug.

Synthesis Methods

The synthesis of 3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 3,5-dimethylphenyl isothiocyanate with 1,2-benzisoxazole-7-carbaldehyde in the presence of triethylamine and acetic acid. This reaction leads to the formation of the intermediate compound, which is then treated with triazole and sodium hydride to yield the final product.

Scientific Research Applications

The potential applications of 3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole are vast, and it has been the focus of scientific research in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as an anti-inflammatory, antibacterial, and antifungal agent. It has also been studied for its potential use as a cancer treatment drug, as it has shown promising results in inhibiting the growth of cancer cells.

properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

3-[[3-(3,5-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-7-methyl-1,2-benzoxazole

InChI

InChI=1S/C20H17N5OS/c1-11-7-12(2)9-14(8-11)19-21-22-20-25(19)23-17(27-20)10-16-15-6-4-5-13(3)18(15)26-24-16/h4-9H,10H2,1-3H3

InChI Key

BAHSRXQIIMYORY-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC3=NN4C(=NN=C4S3)C5=CC(=CC(=C5)C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C5=CC(=CC(=C5)C)C

Origin of Product

United States

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